- A convenient method for the preparation of N,N'-disubstituted thioureas using 2-chloropyridinium salt, sodium trithiocarbonate and aminesChemistry Letters, 1982, (5), 641-2,
Cas no 96-45-7 (2-Imidazolidinethione)

2-Imidazolidinethione structure
Nombre del producto:2-Imidazolidinethione
Número CAS:96-45-7
MF:C3H6N2S
Megavatios:102.158138751984
MDL:MFCD00005276
CID:34858
PubChem ID:24869052
2-Imidazolidinethione Propiedades químicas y físicas
Nombre e identificación
-
- Imidazolidine-2-thione
- ETU
- NA-22
- Ethylene Thiourea (NA-22)
- 1,3-ethylene-2-thio-ure
- 1,3-Ethylene-2-thiourea
- 2H-Imidazole-2-thione, tetrahydro-
- 2-imadazoline-2-thiol
- 2-Imidazolidinethione ethylene thiourea
- 2-Imidazoline-2-thiol
- 2-Imidozolidimethione
- 2-Mercapto-2-imidazoline
- 2-mercapto-imidazolin
- 2-merkaptoimidazolin
- 2-Thioimidazolidine
- 2-thioldihydroglyoxaline
- 2-Thiol-dihydroglyoxaline
- 2-Thionoimidazolidine
- 4,5-Dihydro-2-mercaptoimidazole
- 4,5-dihydro-imidazole-2(3h)-thion
- 4,5-Dihydroimidazole-2(3H)-thione
- AcceleratorNA-22
- ai3-16292
- Akrochem ETU-22
- 2-Imidazolidinethione
- Ethylenethiourea
- Imidazoline-2-thiol
- Accelerator NA22
- Ethlenethiourea(2-Imidzolidnethione)
- N-ethenethiourea
- 2-Imidazolidinethione ethylene thiourea 2-Imidazoline-2-thiol
- 2-Imidazolidinetione
- 2-Imidazolidinethione Solution
- Akroform? ETU-22 PM
- Ethlenethiourea
- ETU(NA-22)
- Method 509 - Performance Check Solution
- 2-imidazolidine-thione
- 2-Thioxoimidazolidine
- ACCEL-BF
- imidazoline-2-thione
- mercazini
- Mercozen
- N,N'-ethylenethiourea
- NA 22
- NA-22-D
- robac22
- ethenethiourea
- 2-Mercaptoimidazoline
- 1,3-Ethylenethiourea
- 2-Imidzolidnethione
- ETHYLENE THIOUREA
- Imidazolidinethione
- Mercazin I
- Warecure C
- Rhenogran ETU
- Mercaptoimidazoline
- Pennac CRA
- Vulkacit NPV/C
- Sanceller 22
- Nocceler 22
- Vulkacit NPV/C2
- Soxinol 22
- Ethylene thiourea (ETU)
- Rhodanin S 62
- Robac 22
- Tetrahydro-2H-imidazo
- Imidazoline-2-thiol (7CI)
- 2-Mercapto-4,5-dihydroimidazole
- Accel 22
- Accel 22S
- Accelerator ETU
- Accelerator NA 22
- END 75
- ETC
- Ethylenethiocarbamide
- ETU 22S
- ETU 75
- ETU 80
- Imidazoline-2(3H)-thione
- MeSH ID: D005031
- N,N′-Ethylenethiourea
- Rhenocure NPV/C
- Rhenogran ETU 75
- Rhenogran ETU 80
- Sanceler 22
- Sanceler 22C
- Sanceler 22S
- Sanmix 22-80E
- Tetrahydro-2H-imidazole-2-thione
- Thiourea, N,N′-1,2-ethanediyl-
- TU 2
- Ethlenethiourea,98%
- DA-53023
- Etilentiourea
- 2-MERCAPTO IMIDAZOLINE
- Ethylene thiouree [French]
- 2Imidazoline2thiol
- RODANIN S 62
- Tetrahydro2Himidazole2thione
- 2Mercapto2imidazoline
- Opera_ID_324
- 2mercaptoimidazoline
- HSDB 1643
- N(OO(3)AAoea)
- NCGC00091855-04
- F0001-2297
- 96-45-7
- imidizolidenethione
- Imidazoline2(3H)thione
- NCGC00258846-01
- Imidazoline2thiol
- E-6500
- BDBM62876
- Q408767
- RCRA waste no. U116
- DTXCID90601
- HMS2230P07
- STK369397
- Cobalt(I I) nitrate
- 4,5-Dihydroimidazol-2(3h)-thione
- Rodanin S-62
- 2 Mercaptoimidazoline
- 2imidazolidinethione
- Thiourea, N,N'(1,2ethanediyl)
- Imidazoline, 2-mercapto-
- SMR000059087
- CHEBI:34750
- Etilentiourea (Spanish)
- BIDD:ER0692
- 1ST24013-1000
- 24FOJ4N18S
- A10690
- 2-Imidazolidinethione, purum, >=98.0% (HPLC)
- Tox21_201294
- 2Merkaptoimidazolin
- SMR000777952
- Thiourea, N,N'-(1,2-ethanediyl)-
- Ethylenethiourea (ETU)
- Sodium-22 neoprene accelerator
- BP-30094
- 1H-IMIDAZOLE-2-THIOL, 4,5-DIHYDRO-
- MLS000069432
- 4,5Dihydroimidazole2(3H)thione
- MLS002415731
- Rodanin S62
- CAS-96-45-7
- mancozeb TP1
- STR00167
- Perkacit ETU
- 2-Merkaptoimidazolin [Czech]
- 12261-94-8
- 1,3Ethylene2thiourea
- Aperochem ETU22
- DTXSID5020601
- USEPA/OPP Pesticide Code: 600016
- N,N'Ethylenethiourea
- MFCD00005276
- 4,5Dihydro2mercaptoimidazole
- cid_2723650
- 5328-35-8
- 2-Mercaptoimidazoline, 2-Imidazolidinethione
- Rhodanin S-62
- HY-W010593
- HMS3372A09
- NCI60_001620
- NCGC00091855-03
- Sodium22 neoprene accelerator
- I0004
- Rhodanin S-62 (Czech)
- EN300-21447
- EC 202-506-9
- Urea, 1,3ethylene2thio
- ETHYLENE THIOUREA [MI]
- ETHYLENETHIOUREA (IARC)
- AKOS000431145
- NA22D
- Imidazole2(3H)thione, 4,5dihydro
- N,N-Ethylene-thiourea
- THIOUREA, N,N'-1,2-ETHANEDIYL-
- CHEMBL11860
- Akrochem etu22
- N,N'-1,2-ethanediylthiourea
- ETHYLENETHIOUREA [IARC]
- AKOS000120435
- Aperochem ETU-22
- NCI-C03372
- Ethylene thiourea 10 microg/mL in Acetonitrile
- NCGC00091855-01
- Ethylene thiouree
- 2-Imidazolidine-2-thione
- RCRA waste number U116
- ETHYLENE THIOUREA [HSDB]
- 2Thioldihydroglyoxaline
- n,n'-ethylene thiourea
- l'Ethylene thiouree [French]
- NCGC00091855-02
- 2-Imidazolidinethione, PESTANAL(R), analytical standard
- l'Ethylene thiouree
- CCRIS 298
- Imidazoline, 2mercapto
- UNII-24FOJ4N18S
- l'Ethylene thiouree (French)
- 2-Imidazolidimethione
- SCHEMBL41176
- NCGC00254936-01
- CS-W011309
- NS00008290
- STL131803
- Urea, 1,3-ethylene-2-thio-
- 2-Thionomidazolidine
- 1ST24013
- Imidazole-2(3H)-thione, 4,5-dihydro-
- Tox21_301034
- Akroform ETU-22 PM
- 1,3Ethylenethiourea
- Rodanin S-62 [Czech]
- imidazolidine, 2-thio-
- Ethylene thiourea Solution in Methanol, 1000mug/mL
- EINECS 202-506-9
- 2-Imidazolidinethione, 98%
- A845596
- USAF EL-62
- Z104497392
- 4,5-dihydro-1H-imidazole-2-thiol
-
- MDL: MFCD00005276
- Renchi: 1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)
- Clave inchi: PDQAZBWRQCGBEV-UHFFFAOYSA-N
- Sonrisas: S=C1NCCN1
Atributos calculados
- Calidad precisa: 102.02500
- Masa isotópica única: 102.025
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 6
- Cuenta de enlace giratorio: 0
- Complejidad: 63.2
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Cuenta de receptores 3D funcionales: 1
- Rmsd heterogénea: 0.4
- Recuento de isómeros conformacionales Cid: 1
- Carga superficial: 0
- Cuenta de enlace giratorio: 0.8
- Recuento de constructos de variantes mutuas: 2
- Superficie del Polo topológico: 56.2
- Recuento funcional de donantes 3D: 2
- Recuento de anillos tridimensionales funcionales: 1
- Xlogp3: -0.7
Propiedades experimentales
- Color / forma: White acicular crystals
- Denso: 1.41~1.45
- Punto de fusión: 196-200 °C (lit.)
- Punto de ebullición: 397 to 399° F (NTP, 1992)
- Punto de inflamación: 252 ºC
- índice de refracción: 1.5500 (estimate)
- Disolución: 8g/l
- Coeficiente de distribución del agua: 19 g/L (20 ºC)
- PSA: 56.15000
- Logp: 0.12170
- Merck: 3803
- Sensibilidad: Sensitive to humidity
- Disolución: Soluble in alcohol, ethylene glycol and pyridine, insoluble in ether, benzene, chloroform and petroleum ether.
2-Imidazolidinethione Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Palabra de señal:Danger
- Instrucciones de peligro: H302,H360
- Declaración de advertencia: P201,P308+P313
- Número de transporte de mercancías peligrosas:2811
- Wgk Alemania:2
- Código de categoría de peligro: 61-22-40-48/23/25
- Instrucciones de Seguridad: S53-S45
- Rtecs:NI9625000
-
Señalización de mercancías peligrosas:
- Nivel de peligro:6.1(b)
- Toxicidad:LD50 orally in rats: 1832 mg/kg (Graham, Hansen)
- Condiciones de almacenamiento:0-6°C
- Grupo de embalaje:III
- Categoría de embalaje:III
- Términos de riesgo:R22; R61
2-Imidazolidinethione Datos Aduaneros
- Código HS:29332990
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Imidazolidinethione PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21447-5.0g |
4,5-dihydro-1H-imidazole-2-thiol |
96-45-7 | 97% | 5.0g |
$26.0 | 2023-07-09 | |
Enamine | EN300-21447-0.5g |
4,5-dihydro-1H-imidazole-2-thiol |
96-45-7 | 97% | 0.5g |
$19.0 | 2023-07-09 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24312-250mg |
2-Imidazolidinetione |
96-45-7 | ,Purity≥98% | 250mg |
¥150.00 | 2021-09-02 | |
abcr | AB135816-500 g |
Ethylenethiourea, 98%; . |
96-45-7 | 98% | 500 g |
€128.80 | 2023-07-20 | |
Enamine | EN300-24954-5.0g |
4,5-dihydro-1H-imidazole-2-thiol |
96-45-7 | 97% | 5.0g |
$26.0 | 2023-02-14 | |
Enamine | EN300-24954-25.0g |
4,5-dihydro-1H-imidazole-2-thiol |
96-45-7 | 97% | 25.0g |
$35.0 | 2023-02-14 | |
BAI LING WEI Technology Co., Ltd. | 984397-500G |
2-Imidazolidinethione, 98% |
96-45-7 | 98% | 500G |
¥ 656 | 2022-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 03940-100G |
2-Imidazolidinethione |
96-45-7 | ≥98.0% | 100G |
¥411.34 | 2022-02-23 | |
Life Chemicals | F0001-2297-5g |
2-Imidazolidinethione |
96-45-7 | 95%+ | 5g |
$60.0 | 2023-11-21 | |
TRC | I350300-5g |
2-Imidazolidinethione |
96-45-7 | 5g |
$69.00 | 2023-05-18 |
2-Imidazolidinethione Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Condiciones de reacción
1.1 Solvents: Dimethylformamide ; 5 min, 0 °C
1.2 Reagents: Carbon tetrabromide ; 0.3 h, rt
1.3 Solvents: Water ; 0 °C
1.2 Reagents: Carbon tetrabromide ; 0.3 h, rt
1.3 Solvents: Water ; 0 °C
Referencia
- Carbon tetrabromide promoted reaction of amines with carbon disulfide: facile and efficient synthesis of thioureas and thiuram disulfidesSynthesis, 2008, (22), 3579-3584,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 3 - 4 h, reflux
1.2 Reagents: Acetic acid ; reflux
1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux; cooled
1.2 Reagents: Acetic acid ; reflux
1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux; cooled
Referencia
- Synthesis and structure of some imidazolidine-2-thionesRussian Journal of Organic Chemistry, 2006, 42(3), 448-450,
Synthetic Routes 4
Condiciones de reacción
1.1 heated
Referencia
- Carbon disulfidee-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-4,
Synthetic Routes 5
Condiciones de reacción
1.1 Solvents: Ethanol
Referencia
- 1-(Methyldithiocarbonyl)imidazole: a useful thiocarbonyl transfer reagent for synthesis of substituted thioureasTetrahedron, 2000, 56(4), 629-637,
Synthetic Routes 6
Condiciones de reacción
1.1 Solvents: Acetonitrile
Referencia
- A convenient route to substituted thiocarbamidesSynthetic Communications, 1995, 25(21), 3381-7,
Synthetic Routes 7
Condiciones de reacción
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; 1 h, 20 °C
Referencia
- Sono-synthesis of imidazolidine-2-thione as a base compound of some pharmaceutical productsUltrasonics Sonochemistry, 2007, 15(2), 119-123,
Synthetic Routes 8
Condiciones de reacción
1.1 Solvents: Bromobenzene ; 40 min, heated; rt; rt → -5 °C
Referencia
- Process for the preparation of 1,3-dihydroimidazole-2-thiones, United States, , ,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Mordenite (Al2CaH12(SiO3)10.H2O) Solvents: Ethanol , Water ; 50 °C; 50 °C → 115 °C; 1.5 h, 115 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 h, 115 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 h, 115 °C
Referencia
- Method for synthesizing bis(trimethylsilyl)-containing heterocyclic compound, China, , ,
Synthetic Routes 10
Condiciones de reacción
1.1 Catalysts: Zinc oxide (ZnO) , Alumina
Referencia
- Synthesis of symmetrical N,N'-disubstituted thioureas and heterocyclic thiones from amines and CS2 over a ZnO/Al2O3 composite as heterogeneous and reusable catalystJournal of Organic Chemistry, 1999, 64(3), 1029-1032,
Synthetic Routes 11
Condiciones de reacción
1.1 Catalysts: Aluminum chloride Solvents: Dimethylformamide ; 10 - 30 min, 120 °C; 120 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- AlCl3-Promoted Synthesis of 2-Mercapto Benzoheterocycles by Using Sodium Dimethyldithiocarbamate as Thiocarbonyl SurrogateEuropean Journal of Organic Chemistry, 2018, 2018(39), 5406-5411,
Synthetic Routes 12
Condiciones de reacción
1.1 Catalysts: Dichloro[(1,2,3,6,7,10,11,12-η)-2,6,10-dodecatriene-1,12-diyl]ruthenium Solvents: Water ; 6 h, 90 °C
Referencia
- Ru(IV)-catalyzed isomerization of allylamines in water: A highly efficient procedure for the deprotection of N-allylic aminesChemical Communications (Cambridge, 2005, (32), 4086-4088,
Synthetic Routes 13
Condiciones de reacción
1.1 Catalysts: Magnesium oxide Solvents: Ethanol ; 2.5 h, rt
Referencia
- MgO Nanoparticle-Catalyzed Synthesis and Broad-Spectrum Antibacterial Activity of Imidazolidine- and Tetrahydropyrimidine-2-Thione DerivativesApplied Biochemistry and Biotechnology, 2018, 184(1), 291-302,
Synthetic Routes 14
Condiciones de reacción
1.1 Solvents: Ethanol , Water ; 0 - 5 °C; 12 h, reflux
Referencia
- Synthesis of some novel fused imidazo[2,1-b][1,3]thiazole and imidazo[2,1-b]thiazolo[5,4-d]isoxazole derivativesJournal of Chemistry, 2012, 9(3), 1518-1525,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
Referencia
- Ethylene thiourea (2-imidazolidinethione)Organic Syntheses, 1946, 26, 34-5,
Synthetic Routes 16
Condiciones de reacción
1.1 Solvents: Ethanol ; 0.5 - 6 h, reflux
Referencia
- 1H-imidazole-1-carbodithioic acid, methyl estere-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-2,
Synthetic Routes 17
Condiciones de reacción
1.1 Solvents: Water ; 2 h, 60 °C; 60 °C → 100 °C; 1 h, 100 °C
Referencia
- Organic synthesis unit process-thiochemicals and heterocyclic compounds-heterocyclic compounds (2)Fain Kemikaru, 2013, 42(10), 51-61,
Synthetic Routes 18
Condiciones de reacción
1.1 Solvents: Water ; 45 °C; 1 h, 45 °C; 46 °C → 70 °C; 3 h, 70 °C; 70 °C → 80 °C; 80 °C → 90 °C; 90 °C → 100 °C; 100 °C → 102 °C; 2 h, 100 - 102 °C
Referencia
- Preparation of 1,3-disubstituted symmetrical thioureas from primary amines and carbon disulfide, China, , ,
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 3 - 4 h, heated
1.2 Reagents: Acetic acid Solvents: Acetic acid
1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.2 Reagents: Acetic acid Solvents: Acetic acid
1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
Referencia
- Synthesis and structure of cyclic thioureas from some diaminesIzvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2004, (4), 31-33,
2-Imidazolidinethione Raw materials
- 3-Methyl-1- [(methylsulfanyl)methanethioyl]-1H- imidazol-3-ium iodide
- Dimethyldithiocarbamic Acid Sodium Salt
- Sodium Trithiocarbonate
- 2-Imidazolidinethione,1-(2-propen-1-yl)-
- (2-aminoethyl)sulfanyl(carbonothioyl)amine
2-Imidazolidinethione Preparation Products
2-Imidazolidinethione Proveedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:96-45-7)2-Imidazolidinethione
Número de pedido:1773277
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Friday, 18 April 2025 17:04
Precio ($):discuss personally
2-Imidazolidinethione Literatura relevante
-
Jaspreet K. Aulakh,Tarlok S. Lobana,Henna Sood,Daljit S. Arora,Raminderjit Kaur,Jatinder Singh,Isabel Garcia-Santos,Manpreet Kaur,Jerry P. Jasinski RSC Adv. 2019 9 15470
-
Graziano Di Carmine,Daniele Ragno,Carmela De Risi,Olga Bortolini,Pier Paolo Giovannini,Giancarlo Fantin,Alessandro Massi Org. Biomol. Chem. 2017 15 8788
-
Tarlok S. Lobana,Jaspreet K. Aulakh,Heena Sood,Daljit S. Arora,Isabel Garcia-Santos,Manpreet Kaur,Courtney E. Duff,Jerry P. Jasinski New J. Chem. 2018 42 9886
-
4. The reaction of imidazolidine-2-thione with carbon disulphideMasataka Yokoyama,Kosei Motozawa,Ei-ichi Kawamura,Tsuneo Imamoto J. Chem. Soc. Perkin Trans. 1 1981 2499
-
5. The nitrosation of NN′-dialkylthioureasFransisco Meijide,Geoffrey Stedman J. Chem. Soc. Perkin Trans. 2 1988 1087
96-45-7 (2-Imidazolidinethione) Productos relacionados
- 1516-32-1(1-Butyl-2-thiourea)
- 59-98-3(Tolazoline)
- 6938-68-7(1-Amino-1-methylthiourea)
- 598-52-7(methylthiourea)
- 79-19-6(aminothiourea)
- 109-46-6(1,3-Dibutyl-2-thiourea)
- 534-13-4(N,N'-Dimethylthiourea)
- 534-26-9(2-methyl-4,5-dihydro-1H-imidazole)
- 2302-88-7(N-{Thio(carbonoimidyl)amino}acetamide)
- 80-73-9(1,3-Dimethyl-2-imidazolidinone)
Proveedores recomendados
Henan Dongyan Pharmaceutical Co., Ltd
(CAS:96-45-7)ETU(NA-22)

Pureza:98%
Cantidad:10kg
Precio ($):Informe
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-45-7)Ethylene thiourea

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe